molecular formula C7H14F3N B1427954 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine CAS No. 1248988-57-9

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine

Cat. No. B1427954
M. Wt: 169.19 g/mol
InChI Key: RFKMORYSKRWMRW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine is a chemical compound with the CAS Number: 1248988-57-9 . It has a molecular weight of 169.19 and its IUPAC name is 1-tert-butyl-3,3,3-trifluoropropylamine .


Molecular Structure Analysis

The InChI code for 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine is 1S/C7H14F3N/c1-6(2,3)5(11)4-7(8,9)10/h5H,4,11H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine include a molecular weight of 169.19 .

Scientific Research Applications

Synthesis of Amides and Imines

The research on 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine has led to significant advancements in the synthesis of amides and imines. An effective method utilizes B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, for the direct amidation of carboxylic acids with a variety of amines. This process is characterized by its simplicity, avoiding the need for aqueous workup or chromatography and minimizing racemization in the synthesis of N-protected amino acids. Additionally, B(OCH2CF3)3 facilitates the formylation of amines through transamidation of dimethylformamide, showcasing a broad application in the synthesis of complex amides and imines under mild conditions (Lanigan, Starkov, & Sheppard, 2013).

Catalysis in Organic Synthesis

A trifluoroethylation reaction of amines using trifluoroacetic acid represents a practical and catalyst-free approach, demonstrating remarkable functional group tolerance. This method stands out for its operational simplicity, not requiring rigorous exclusion of moisture or oxygen, and positions trifluoroacetic acid as a stable and cost-effective source of fluorine. The process offers a pathway to a broad spectrum of medicinally relevant trifluoromethylated amines, enhancing the physicochemical properties of biologically active compounds without the need for sensitive reagents or harsh conditions (Andrews, Faizova, & Denton, 2017).

Safety And Hazards

The safety information for 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine can be found in the Material Safety Data Sheet (MSDS) . It’s important to refer to this document for detailed safety precautions and hazard information.

properties

IUPAC Name

1,1,1-trifluoro-4,4-dimethylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-6(2,3)5(11)4-7(8,9)10/h5H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKMORYSKRWMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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